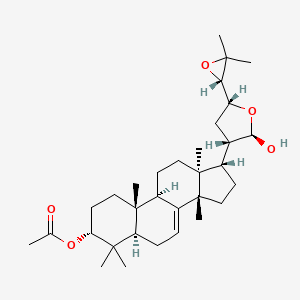
3-Epiturraeanthin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Epiturraeanthin is a natural triterpenoid compound isolated from the seeds of Melia azedarach. It has the molecular formula C32H50O5 and a molecular weight of 514.8 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Epiturraeanthin is primarily obtained through extraction from natural sources, specifically the seeds of Melia azedarach. The extraction process typically involves the use of organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. The compound is then purified to achieve a high level of purity (>95%) for research and industrial applications.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves large-scale extraction and purification processes. These processes are optimized to ensure high yield and purity, making the compound suitable for various applications in pharmacological research and as a synthetic precursor.
Chemical Reactions Analysis
Types of Reactions: 3-Epiturraeanthin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups, leading to different reduced forms.
Common Reagents and Conditions: The reactions involving this compound typically use common organic reagents and standard laboratory conditions. For example, oxidation reactions may involve reagents like potassium permanganate or chromium trioxide, while reduction reactions might use hydrogen gas in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can yield various epoxides and hydroxylated derivatives, while reduction can produce different alcohols and alkanes.
Scientific Research Applications
3-Epiturraeanthin has a wide range of applications in scientific research, including:
Chemistry: It serves as a reference standard and a synthetic precursor for the development of new compounds.
Biology: The compound is used in studies investigating its biological activity and potential therapeutic effects.
Medicine: Research explores its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: this compound is utilized in the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Epiturraeanthin involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed that the compound exerts its effects through modulation of cellular signaling pathways and enzyme activities. These interactions can lead to various biological responses, including anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
- Amooracetal (CAS#1351617-73-6)
- 21,23:24,25-Diepoxy-21,23-dimethoxytirucall-7-en-3-one (CAS#1351617-74-7)
- Odoratone (CAS#16962-90-6)
- Bourjotinolone A (CAS#6985-35-9)
- Hispidone (CAS#73891-72-2)
Comparison: 3-Epiturraeanthin is unique due to its specific structural features, such as the diepoxy and acetate groups, which are not present in all similar compoundsFor example, while Amooracetal and Odoratone share some structural similarities, they differ in their functional groups and overall molecular architecture, leading to different biological activities and uses .
Properties
IUPAC Name |
[(3R,5R,9R,10R,13S,14S,17S)-17-[(2R,3S,5R)-5-[(2S)-3,3-dimethyloxiran-2-yl]-2-hydroxyoxolan-3-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50O5/c1-18(33)35-25-13-14-30(6)21-12-16-31(7)20(19-17-23(36-27(19)34)26-29(4,5)37-26)11-15-32(31,8)22(21)9-10-24(30)28(25,2)3/h9,19-21,23-27,34H,10-17H2,1-8H3/t19-,20-,21-,23+,24-,25+,26-,27+,30+,31-,32+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXAHLRMHMCWBP-CJFZJSPJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(CCC4(C3=CCC2C1(C)C)C)C5CC(OC5O)C6C(O6)(C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CC[C@@]2([C@H]3CC[C@]4([C@@H](CC[C@@]4(C3=CC[C@H]2C1(C)C)C)[C@@H]5C[C@@H](O[C@H]5O)[C@H]6C(O6)(C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

